molecular formula C9H8FNO B11918476 3-Fluoro-3-methylindolin-2-one

3-Fluoro-3-methylindolin-2-one

Cat. No.: B11918476
M. Wt: 165.16 g/mol
InChI Key: UTTBEBFLXOQWDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylindolin-2-one typically involves the functionalization of the indole ring. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methylindolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated indoles, hydroxyindolines, and aminoindolines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroindole
  • 2-Methyl-3-fluoroindole
  • 3-Fluoro-2-methylindole

Uniqueness

3-Fluoro-3-methylindolin-2-one is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-fluoro-3-methyl-1H-indol-2-one

InChI

InChI=1S/C9H8FNO/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,1H3,(H,11,12)

InChI Key

UTTBEBFLXOQWDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)F

Origin of Product

United States

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